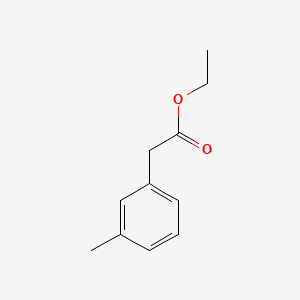

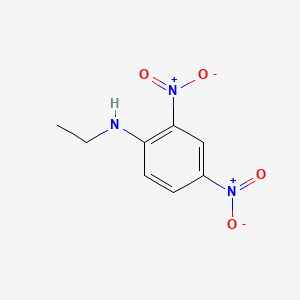

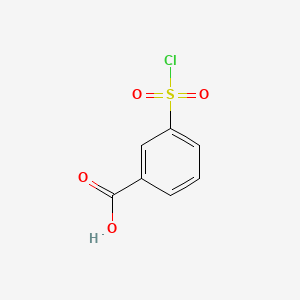

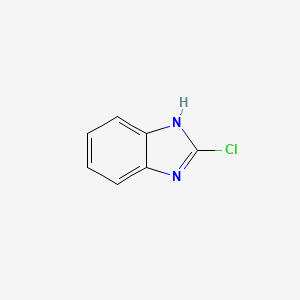

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DMDT-6-COOH) is a unique and versatile organic compound that has been studied for its various applications in scientific research. DMDT-6-COOH has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists in the laboratory.

Aplicaciones Científicas De Investigación

Green Synthesis Techniques

Research has demonstrated the effectiveness of green synthesis techniques in the creation of novel compounds related to 2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. For instance, one-pot, three-component synthesis methods have been developed for the efficient creation of novel dihydrophthalazine-1,4-diones, emphasizing environmentally friendly practices. Such methods utilize L-proline as a catalyst in ethanol at room temperature, offering a sustainable approach to compound synthesis without the need for column chromatography, thereby yielding pure compounds efficiently (Suman et al., 2017).

Novel Compound Synthesis

The synthesis of novel pyrrolo[1,2-a]pyrazine derivatives from ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, aiming at creating analogues of natural alkaloid peramine, highlights the potential for generating new molecules for further study. This research showcases the reactivity of N-aminopiperazine towards various electrophilic reagents, contributing to the expansion of heterocyclic chemistry and offering new pathways for the development of potential therapeutic agents (Voievudskyi et al., 2016).

Reactivity and Mechanistic Studies

Investigations into the reactivity of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid esters and amides with nitrogen-centered nucleophiles have provided insights into the mechanisms underlying the formation of complex compounds. These studies not only enhance our understanding of chemical reactivity but also contribute to the development of new synthetic methodologies, opening avenues for the creation of novel compounds with potential applications in medicinal chemistry (Surikova et al., 2008).

Propiedades

IUPAC Name |

2,3-dimethyl-1,4-dioxophthalazine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-12-9(14)7-4-3-6(11(16)17)5-8(7)10(15)13(12)2/h3-5H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEASUUZBOMNQLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311088 |

Source

|

| Record name | SBB018437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |

CAS RN |

64377-78-2 |

Source

|

| Record name | NSC237651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB018437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.